Ethylene Glycol Spacer Confers Distinct Lipophilicity and Conformational Flexibility vs. Direct Acetate and Ethyl Ester Analogs
The target compound's ethylene glycol (–OCH₂CH₂O–) spacer between the vanillin aromatic ring and the terminal acetate ester is the defining structural differentiator. This spacer increases both LogP and rotatable bond count relative to vanillin acetate (CAS 881-68-5), which bears the acetate directly on the phenolic oxygen, and relative to ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS 51264-70-1), which uses a –OCH₂COOEt linkage . The target compound has a computed LogP of 1.45–1.47 and 6–7 rotatable bonds (depending on the computational method), compared with a LogP of approximately 1.0–1.2 for vanillin acetate (C₁₀H₁₀O₄, MW 194.19) and a LogP of approximately 1.45–1.60 for the ethyl ester analog (C₁₂H₁₄O₅, MW 238.24) . Although the molecular formula is identical to the ethyl ester analog, the different connectivity yields a distinct InChI Key (PERBZSCRIFTMMD-UHFFFAOYSA-N vs. SVYWLZTVBMJCGG-UHFFFAOYSA-N), confirming non-identity .
| Evidence Dimension | LogP (computed) and rotatable bond count |
|---|---|
| Target Compound Data | LogP = 1.45–1.47; Rotatable bonds = 6–7; TPSA = 61.83 Ų |
| Comparator Or Baseline | Vanillin acetate (CAS 881-68-5): LogP ≈ 1.0–1.2, C₁₀H₁₀O₄, MW 194.19, rotatable bonds ≈ 3. Ethyl (4-formyl-2-methoxyphenoxy)acetate (CAS 51264-70-1): LogP = 1.45–1.60, rotatable bonds = 7, TPSA = 61.83 Ų (same formula, different connectivity). |
| Quantified Difference | ΔLogP ≈ +0.25 to +0.45 vs. vanillin acetate; identical molecular formula but distinct InChI Key vs. ethyl ester analog. |
| Conditions | Computed physicochemical properties from Hit2Lead, ChemScene, and ChemSpider databases. |
Why This Matters
The combination of higher lipophilicity and greater conformational degrees of freedom than vanillin acetate, coupled with the distinct ester connectivity versus the ethyl ester regioisomer, makes this compound a non-substitutable building block for SAR studies where linker length and ester geometry influence target binding.
